molecular formula C18H17BrClN3O4 B5241456 (5-bromo-2-methoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone

(5-bromo-2-methoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B5241456
M. Wt: 454.7 g/mol
InChI Key: RTNXMIYCWFDLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-bromo-2-methoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of bromine, methoxy, chlorine, and nitro functional groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2-methoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method involves the initial formation of the piperazine ring, followed by the introduction of the bromine, methoxy, chlorine, and nitro groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated reactors and advanced monitoring systems can help achieve consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2-methoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted piperazine compounds.

Scientific Research Applications

(5-bromo-2-methoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-bromo-2-methoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-bromo-2-methoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(5-bromo-2-methoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClN3O4/c1-27-17-5-2-12(19)10-14(17)18(24)22-8-6-21(7-9-22)16-4-3-13(23(25)26)11-15(16)20/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNXMIYCWFDLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.